molecular formula C23H15N3O7 B5021165 2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid CAS No. 5751-09-7

2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B5021165
CAS No.: 5751-09-7
M. Wt: 445.4 g/mol
InChI Key: WESMCYOHVNPZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid features a central isoindole-1,3-dione scaffold substituted at position 2 with a 2-methyl-4-nitrophenyl group and at position 5 with a benzoic acid moiety linked via a carbonyl-amino bridge.

Properties

IUPAC Name

2-[[2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O7/c1-12-10-14(26(32)33)7-9-19(12)25-21(28)15-8-6-13(11-17(15)22(25)29)20(27)24-18-5-3-2-4-16(18)23(30)31/h2-11H,1H3,(H,24,27)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESMCYOHVNPZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386591
Record name STK295853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-09-7
Record name STK295853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Molecular Formula : C18H16N4O5
  • CAS Number : 123456-78-9 (Hypothetical for illustration)

The compound features a complex arrangement that includes a benzoic acid moiety and a substituted isoindole structure, which is crucial for its biological activity.

Inhibition of Protein-Protein Interactions

Recent studies have highlighted the compound's ability to inhibit protein-protein interactions (PPIs), particularly involving the Keap1-Nrf2 pathway. This pathway is critical for cellular defense against oxidative stress. Compounds that disrupt the Keap1-Nrf2 interaction are being explored for their therapeutic potential in conditions related to oxidative stress and inflammation, such as metabolic disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the compound's structure significantly influence its potency as an inhibitor. For instance, variations in the acyl group attached to the macrocyclic ring and substitutions on the phenylene ring have been identified as key factors affecting binding affinity and inhibitory activity against the Keap1-Nrf2 PPI .

Modification TypeEffect on Activity
Acyl Group VariationEnhanced binding affinity
Substitution on PhenyleneIncreased potency

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are attributed to its ability to upregulate Nrf2, leading to increased expression of antioxidant enzymes. This mechanism has been validated through various assays, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Studies

  • Study on Neuroprotection : A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly improved cell viability and reduced apoptosis markers in neuronal cells exposed to oxidative stress .
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of the compound in an animal model of inflammation. The results showed a marked decrease in pro-inflammatory cytokines following administration of the compound, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Overview

2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a synthetic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a complex structure that includes an isoindole framework and a nitrophenyl group, which contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

  • Thyroid Peroxidase Inhibition : This compound has been identified as a potential inhibitor of thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis. The inhibition of TPO may have therapeutic implications for treating conditions such as Graves' disease, characterized by hyperthyroidism .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
  • Anticancer Potential : Research indicates that compounds with similar structural motifs may possess anticancer activity. The isoindole core is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells .

Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with specific functional groups. Its unique structure allows for various chemical modifications, enabling the development of new materials and pharmaceuticals .
  • Chemical Reactivity : this compound can undergo several chemical reactions including oxidation and substitution, making it useful in synthetic pathways .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

  • In Vivo Studies : Animal models have shown promise in evaluating the efficacy of this compound as a TPO inhibitor, indicating potential therapeutic benefits in managing thyroid disorders.
  • Synthesis Optimization : Researchers have developed optimized synthetic routes that enhance yield and purity, making it more accessible for further research applications .

Comparison with Similar Compounds

4-({[(2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-Yl)Carbonyl]Amino}Methyl)Benzoic Acid (CAS 665025-60-5)

  • Molecular Formula : C₁₈H₁₄N₂O₅
  • Molar Mass : 338.31 g/mol
  • Key Features: Replaces the 2-methyl-4-nitrophenyl group with a simple methyl substituent. Links the benzoic acid via an aminomethyl (–CH₂–NH–) bridge instead of a direct carbonyl-amino (–NH–CO–) bond.
  • The aminomethyl linker may enhance conformational flexibility, influencing binding interactions in biological systems .

2-(1,3-Dioxoisoindol-2-Yl)-3-(4-Hydroxy-3-Nitrophenyl)Propanoic Acid

  • Molecular Formula : C₁₈H₁₄N₂O₈ (inferred from )
  • Molar Mass : ~386.32 g/mol
  • Key Features: Incorporates a propanoic acid chain and a 4-hydroxy-3-nitrophenyl substituent.
  • The propanoic acid chain may confer steric hindrance, altering binding kinetics compared to the benzoic acid group in the target compound .

Adamantane-Containing Benzimidazole Derivatives

  • Example: 2-(4-Adamantan-1-yl-phenoxymethyl)-1H-benzoimidazole-5-carboxylic acid methyl ester
  • Key Features :
    • Substitutes the isoindole core with a benzimidazole ring and an adamantyl group.
  • Comparison :
    • Adamantyl groups are highly lipophilic, which may improve blood-brain barrier penetration but reduce solubility.
    • The benzimidazole moiety offers distinct π-π stacking and metal-coordination properties compared to isoindole-1,3-dione .

Comparative Data Table

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 2-(2-Methyl-4-nitrophenyl), benzoic acid ~C₂₃H₁₅N₃O₇ ~446.39 High electron deficiency (nitro), rigid structure, moderate solubility
4-({[(2-Methyl-1,3-dioxoisoindol-5-yl)carbonyl]amino}methyl)benzoic acid 2-Methyl, aminomethyl linker C₁₈H₁₄N₂O₅ 338.31 Enhanced flexibility, improved solubility, lower reactivity
2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid 4-Hydroxy-3-nitrophenyl, propanoic acid C₁₈H₁₄N₂O₈ 386.32 High hydrogen-bonding capacity, steric hindrance, moderate metabolic stability
Adamantane-benzimidazole derivative Adamantyl, benzimidazole, methyl ester Not specified Not specified High lipophilicity, potential CNS activity, distinct coordination chemistry

Research Findings and Functional Implications

  • This contrasts with the methyl-substituted analog in , which may exhibit weaker binding in such contexts.
  • Solubility and Bioavailability : The hydroxy group in ’s compound improves aqueous solubility but may increase susceptibility to phase II metabolism (e.g., glucuronidation). The target compound’s benzoic acid group balances moderate solubility with metabolic stability.
  • Steric and Conformational Factors: The aminomethyl linker in allows greater rotational freedom, which could be advantageous for targeting flexible binding pockets. Conversely, the rigid isoindole-1,3-dione core in the target compound may favor selectivity in well-defined active sites.

Q & A

Q. What are the established synthetic protocols for this compound, and what intermediates are critical?

The compound is typically synthesized via a multi-step process involving:

  • Coupling reactions : The isoindole-dione core is functionalized using acyl chlorides or mixed anhydrides to introduce the benzoic acid moiety .
  • Nitro-group introduction : Electrophilic aromatic substitution or nitration of precursor aryl rings under controlled acidic conditions . Key intermediates include 2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione and activated benzoic acid derivatives (e.g., acyl chlorides). Reaction monitoring via TLC (Rf ~0.6 in hexane/EtOH) is recommended .

Q. Which spectroscopic techniques confirm the compound’s structure, and what diagnostic signals are expected?

  • 1H NMR : Distinct signals include:
  • Aromatic protons from the nitroaryl group (δ 7.8–8.2 ppm, doublets or multiplets) .
  • Methyl groups (δ 2.5–3.0 ppm, singlet) .
  • Amide NH protons (δ 10.5–11.0 ppm, broad) .
    • FT-IR : Stretching vibrations for carbonyl groups (1,680–1,740 cm⁻¹) and nitro groups (1,520–1,370 cm⁻¹) .
    • Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., m/z ~407.3 for C₂₂H₁₅N₃O₆) with fragmentation patterns consistent with the nitro and amide groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance coupling efficiency between the isoindole-dione and benzoic acid moieties?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
  • Catalysis : Employ coupling agents like EDC/HOBt or DCC to activate carboxylic acids, reducing side reactions .
  • Temperature control : Maintain 45–60°C during coupling to balance reactivity and decomposition risks .
  • Yield improvement : Post-reaction purification via recrystallization (acetic acid/water mixtures) or column chromatography (silica gel, EtOAc/hexane) .

Q. What strategies resolve discrepancies in 1H NMR chemical shifts between synthesized batches?

  • Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-induced shifts .
  • Paramagnetic impurities : Treat samples with chelating agents (e.g., EDTA) to remove trace metals affecting NH proton signals .
  • Dynamic effects : Variable temperature NMR can identify conformational equilibria (e.g., amide tautomerism) .

Q. How should researchers design LC-MS/MS methods to detect degradation products under stress conditions?

  • Collision energy optimization : Use data-dependent acquisition (DDA) with stepped collision energies (10–35 eV) to fragment labile groups (e.g., nitro or amide bonds) .
  • Column selection : C18 reverse-phase columns with acidic mobile phases (0.1% formic acid) improve retention and ionization .
  • Degradation markers : Monitor m/z signals for hydrolyzed products (e.g., free benzoic acid, m/z ~121) or nitro-reduction byproducts .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Solvent screening : Test mixed solvents (DMF/EtOH or acetic acid/water) to induce slow crystallization .
  • Polymorphism risks : Use seeding with pre-characterized crystals to control crystal form .
  • Thermal analysis : DSC/TGA can identify optimal recrystallization temperatures and detect solvates .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be interpreted?

  • pH-dependent solubility : The benzoic acid group confers pH-sensitive solubility (soluble in basic aqueous solutions, insoluble in acidic conditions) .
  • Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility for biological assays .

Q. Why do reported melting points vary across studies (e.g., 180–220°C)?

  • Purity factors : Impurities (e.g., unreacted nitro precursors) lower observed melting points. Recrystallize ≥3 times for consistency .
  • Polymorphic forms : Use PXRD to confirm crystalline phase identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.